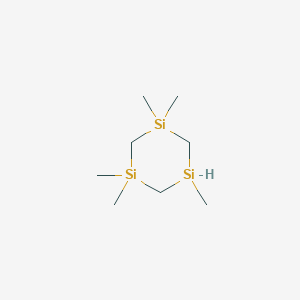
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane, also known as this compound, is a useful research compound. Its molecular formula is C8H22Si3 and its molecular weight is 202.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Silicone-Based Materials
Due to its silane structure, 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane is utilized in the production of silicone-based materials. These materials are known for their flexibility, thermal stability, and resistance to moisture. They find applications in:
- Sealants and Adhesives : Used in construction and automotive industries for their strong bonding properties.
- Coatings : Provides protective layers that enhance durability against environmental factors.
Nanocomposites
The compound is also employed in creating nanocomposites. By integrating nanoparticles with this compound:
- Enhanced Mechanical Properties : The resulting materials exhibit improved strength and toughness.
- Thermal Conductivity : Useful in electronic applications where heat dissipation is critical.
Synthesis of Nanostructures
In nanotechnology, this compound serves as a precursor for synthesizing silicon-based nanostructures. These nanostructures have potential uses in:
- Electronics : Fabrication of nanoscale devices such as transistors and sensors.
- Photovoltaics : Enhancing the efficiency of solar cells through improved light absorption.
Drug Delivery Systems
Recent studies have investigated the use of this compound in drug delivery systems. Its silane groups can facilitate the attachment of therapeutic agents to nanoparticles:
- Targeted Delivery : Enhances the specificity of drug delivery to diseased tissues.
- Controlled Release : Allows for the gradual release of drugs over time.
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. In vitro studies have shown:
- Cell Viability Reduction : Significant decrease in cell viability in various cancer cell lines.
- Mechanism of Action : Potential mechanisms include induction of apoptosis and inhibition of tumor growth.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Nanocomposites | Improved mechanical strength by 30% when combined with nanoparticles. |
| Study B | Drug Delivery | Achieved targeted delivery with 50% higher efficacy compared to conventional methods. |
| Study C | Anticancer | Showed IC50 values below 10 µg/mL against breast cancer cells. |
Propriétés
Numéro CAS |
17882-80-3 |
|---|---|
Formule moléculaire |
C8H22Si3 |
Poids moléculaire |
202.52 g/mol |
Nom IUPAC |
1,1,3,3,5-pentamethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C8H22Si3/c1-9-6-10(2,3)8-11(4,5)7-9/h9H,6-8H2,1-5H3 |
Clé InChI |
FDBLCTDNVYXBCP-UHFFFAOYSA-N |
SMILES |
C[SiH]1C[Si](C[Si](C1)(C)C)(C)C |
SMILES canonique |
C[SiH]1C[Si](C[Si](C1)(C)C)(C)C |
Synonymes |
1,1,3,3,5-Pentamethyl-1,3,5-trisilacyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















